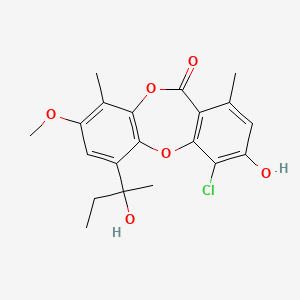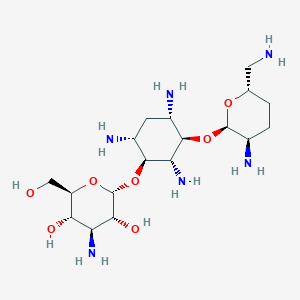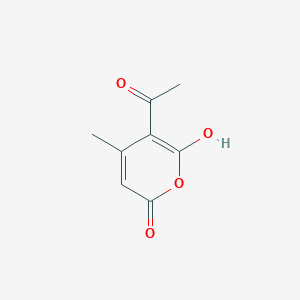
Dichloracetylserine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dichloroacetyl-L-serine Sodium Salt is a chemical compound with the molecular formula C5H6Cl2NNaO4 It is a derivative of the amino acid serine, where the amino group is acylated with a dichloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dichloroacetyl-L-serine Sodium Salt can be synthesized using the Schotten-Baumann reaction. This involves the reaction of L-serine with dichloroacetyl chloride in the presence of an aqueous sodium hydroxide solution . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective acylation of the amino group.
Industrial Production Methods
While specific industrial production methods for N-Dichloroacetyl-L-serine Sodium Salt are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
N-Dichloroacetyl-L-serine Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield L-serine and dichloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving N-Dichloroacetyl-L-serine Sodium Salt include:
Sodium hydroxide: Used in the synthesis and hydrolysis reactions.
Dichloroacetyl chloride: Used as the acylating agent in the synthesis.
Major Products Formed
The major products formed from the reactions of N-Dichloroacetyl-L-serine Sodium Salt include L-serine, dichloroacetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Dichloroacetyl-L-serine Sodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetyl group into other molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and protein synthesis.
Mecanismo De Acción
The mechanism of action of N-Dichloroacetyl-L-serine Sodium Salt involves its interaction with cellular proteins and enzymes. The dichloroacetyl group can inhibit protein synthesis by interfering with the function of ribosomes and other protein-synthesizing machinery. This inhibition can lead to the suppression of tumor cell growth and other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Dichloroacetyl-DL-serine Sodium Salt
- N-Chloroacetyl-DL-alpha-aminobutyric acid
- N-(Chloroacetyl)-DL-phenylalanine
Uniqueness
N-Dichloroacetyl-L-serine Sodium Salt is unique due to its specific structure and the presence of the dichloroacetyl group. This group imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in the study of protein synthesis inhibition and antitumor activity .
Propiedades
Número CAS |
22205-01-2 |
|---|---|
Fórmula molecular |
C5H6Cl2NNaO4 |
Peso molecular |
238.00 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C5H7Cl2NO4.Na/c6-3(7)4(10)8-2(1-9)5(11)12;/h2-3,9H,1H2,(H,8,10)(H,11,12);/q;+1/p-1/t2-;/m0./s1 |
Clave InChI |
RETAOVSRPQQHSS-DKWTVANSSA-M |
SMILES isomérico |
C([C@@H](C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
SMILES canónico |
C(C(C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
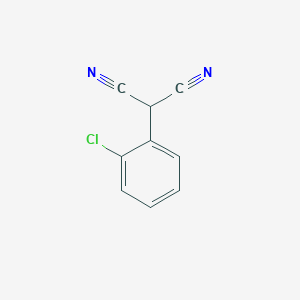
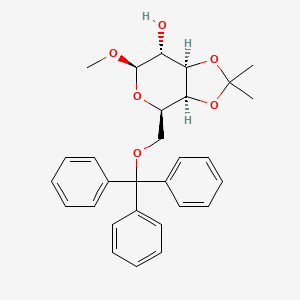
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
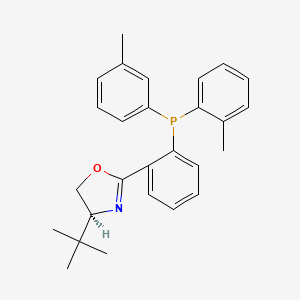
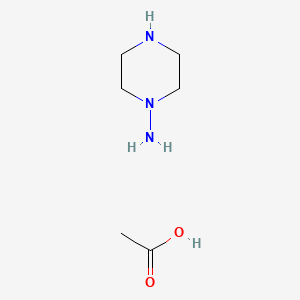
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
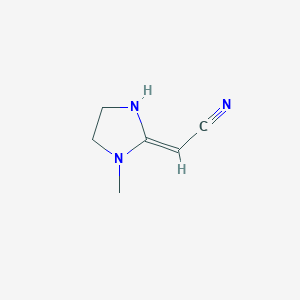
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
